10-Hydroxy warfarin beta-D-glucuronide
Vue d'ensemble
Description
10-Hydroxy warfarin beta-D-glucuronide is a metabolite of warfarin, a widely used anticoagulant. Warfarin is known for its ability to inhibit blood clotting by blocking the enzyme vitamin K epoxide reductase, which is essential for the activation of clotting factors. The hydroxylation of warfarin leads to the formation of various metabolites, including this compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Hydroxy warfarin beta-D-glucuronide involves the hydroxylation of warfarin. This can be achieved through enzymatic reactions using cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4 . The reaction conditions typically involve the use of liver microsomes or recombinant enzymes in the presence of NADPH as a cofactor .
Industrial Production Methods
Industrial production of this compound is less common due to its specific application in research. the process can be scaled up using bioreactors containing liver microsomes or recombinant enzymes to produce the metabolite in larger quantities .
Analyse Des Réactions Chimiques
Types of Reactions
10-Hydroxy warfarin beta-D-glucuronide undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur, leading to the formation of other hydroxylated metabolites.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Substitution reactions can occur at the hydroxyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and Fenton’s reagent (Fe2+/Fe3+ with hydrogen peroxide).
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired derivative.
Major Products Formed
The major products formed from these reactions include other hydroxylated warfarin metabolites and various substituted derivatives .
Applications De Recherche Scientifique
10-Hydroxy warfarin beta-D-glucuronide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of warfarin metabolites.
Biology: Studied for its role in the metabolism of warfarin and its effects on enzyme activity.
Medicine: Investigated for its potential effects on blood clotting and interactions with other medications.
Mécanisme D'action
The mechanism of action of 10-Hydroxy warfarin beta-D-glucuronide involves its interaction with cytochrome P450 enzymes, specifically CYP2C9 and CYP3A4 . These enzymes hydroxylate warfarin, leading to the formation of the metabolite. The hydroxylated metabolite can further interact with other enzymes and proteins, affecting their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Hydroxy Warfarin: Another hydroxylated metabolite of warfarin with similar properties.
4’-Hydroxy Warfarin: A hydroxylated metabolite with different enzymatic activity.
8-Hydroxy Warfarin: Another hydroxylated metabolite with distinct biological effects.
Uniqueness
10-Hydroxy warfarin beta-D-glucuronide is unique due to its specific hydroxylation position, which affects its interaction with enzymes and proteins differently compared to other hydroxylated metabolites .
Activité Biologique
10-Hydroxy warfarin beta-D-glucuronide is a significant metabolite of warfarin, a widely used anticoagulant. Understanding its biological activity is crucial for optimizing therapeutic outcomes and minimizing adverse effects associated with warfarin therapy. This article reviews the biological activity of this compound, focusing on its metabolic pathways, pharmacological properties, and clinical implications.
- Chemical Formula : C25H24O11
- Molecular Weight : 484.45 g/mol
- CAS Number : 71749425
Metabolism and Glucuronidation
10-Hydroxy warfarin is formed through the hydroxylation of warfarin and can undergo further metabolism via glucuronidation. This process is primarily mediated by UDP-glucuronosyltransferases (UGTs), particularly UGT1A9, which has shown significant activity towards this compound .
Glucuronidation Pathways
The glucuronidation of hydroxylated warfarin derivatives is catalyzed by several UGT isoforms:
- UGT1A1 : Metabolizes 6-, 7-, and 8-hydroxywarfarin.
- UGT1A9 : Exclusively metabolizes 8-hydroxywarfarin.
- UGT1A8 and UGT1A10 : Involved in the metabolism of other hydroxy derivatives .
Biological Activity
This compound exhibits several biological activities relevant to its role as a metabolite of warfarin:
Anticoagulant Activity
While 10-hydroxy warfarin itself does not exhibit significant anticoagulant properties compared to its parent compound, it plays a role in the overall pharmacodynamics of warfarin therapy. Its presence can influence the pharmacokinetics of active metabolites, potentially affecting anticoagulation levels in patients .
Inhibition of Warfarin Metabolism
Research indicates that 10-hydroxy warfarin can inhibit the metabolism of S-warfarin, which is the more potent enantiomer responsible for most of warfarin's anticoagulant effects. This inhibition may lead to increased plasma levels of S-warfarin, necessitating careful monitoring in patients undergoing treatment .
Case Studies and Clinical Implications
Several studies have investigated the implications of this compound in clinical settings:
- Pharmacogenomics : Variations in UGT activity can significantly affect the metabolism of warfarin and its metabolites. Patients with genetic polymorphisms in UGT genes may experience altered drug responses, which can lead to complications such as bleeding or thrombosis .
- Drug Interactions : The presence of other medications that affect UGT activity can alter the levels of 10-hydroxy warfarin beta-D-glucuronide, leading to unpredictable anticoagulation responses. For instance, certain herbal supplements are known to interact with warfarin metabolism, necessitating caution during concurrent use .
- Monitoring and Management : Regular monitoring of INR (International Normalized Ratio) is essential for patients on warfarin therapy to ensure therapeutic ranges are maintained, especially in those with known variations in glucuronidation capacity .
Summary Table of Key Findings
Aspect | Details |
---|---|
Metabolite | This compound |
Primary Enzyme | UGT1A9 |
Anticoagulant Activity | Minimal compared to parent compound |
Inhibition Potential | Inhibits S-warfarin metabolism |
Clinical Relevance | Affects dosing and monitoring strategies |
Pharmacogenomic Variability | Significant impact on drug response |
Propriétés
IUPAC Name |
(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[1-(4-hydroxy-2-oxochromen-3-yl)-3-oxo-1-phenylbutan-2-yl]oxyoxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O11/c1-11(26)21(35-25-20(30)18(28)19(29)22(36-25)23(31)32)15(12-7-3-2-4-8-12)16-17(27)13-9-5-6-10-14(13)34-24(16)33/h2-10,15,18-22,25,27-30H,1H3,(H,31,32)/t15?,18-,19-,20+,21?,22-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKOWDOUAWJKYCY-JLCVVVJCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C(C(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857864 | |
Record name | 1-(4-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)-3-oxo-1-phenylbutan-2-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1007224-61-4 | |
Record name | 1-(4-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)-3-oxo-1-phenylbutan-2-yl beta-D-glucopyranosiduronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50857864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.